Edt-ttfvo

Description

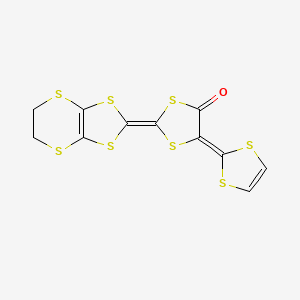

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C11H6OS8 |

|---|---|

Molecular Weight |

410.7 g/mol |

IUPAC Name |

2-(5,6-dihydro-[1,3]dithiolo[4,5-b][1,4]dithiin-2-ylidene)-5-(1,3-dithiol-2-ylidene)-1,3-dithiolan-4-one |

InChI |

InChI=1S/C11H6OS8/c12-6-5(7-13-1-2-14-7)17-10(18-6)11-19-8-9(20-11)16-4-3-15-8/h1-2H,3-4H2 |

InChI Key |

ANTWIZBOYWFXOK-UHFFFAOYSA-N |

Canonical SMILES |

C1CSC2=C(S1)SC(=C3SC(=C4SC=CS4)C(=O)S3)S2 |

Synonyms |

EDT-TTFVO ethylenedithiotetrathiafulvalenoquinone-1,3-dithiolemethide |

Origin of Product |

United States |

Synthetic Methodologies and Controlled Crystallization of Edt Ttfvo Salts

Electrochemical Crystal Growth Techniques for EDT-TTFVO Derivatives

Electrochemical crystallization is a widely used technique for growing high-quality single crystals of charge-transfer salts, including those based on this compound. This method involves the electrochemical oxidation of the donor molecule (this compound) in the presence of an anion source in a suitable solvent, leading to the formation of cation radical salts that crystallize on the electrode surface. This technique offers precise control over the crystallization process by allowing for the modulation of parameters such as applied potential or current. nih.gov

The electrocrystallization of (this compound)4(FeCl4)2 films, for instance, has been achieved through electrochemical deposition on silicon substrates. nih.gov This highlights the applicability of electrochemical methods for obtaining crystalline materials of this compound derivatives.

Optimization of Electrocrystallization Parameters for Single Crystal Growth

Optimizing electrocrystallization parameters is essential for controlling the nucleation and growth of single crystals, influencing their size, quality, and morphology. Key parameters include the applied current or potential, temperature, and the concentration of the donor molecule and supporting electrolyte. nih.govnih.gov

Research on the electrocrystallization of various charge-transfer complexes indicates that controlling the applied overpotential and precursor concentration can lead to the formation of single nucleation sites on microelectrodes, allowing for controlled crystal growth. nih.gov The kinetics of electrocrystallization can range from electrokinetic to diffusion-limited growth, depending on the specific conditions. nih.gov While specific detailed parameters for optimizing single crystal growth of this compound salts are often system-dependent, the general principles of controlling current density, temperature, and reactant concentrations are applicable. Applying a fairly high current and lower temperature can suppress diffusion rates and favor kinetic control, potentially leading to the formation of elongated structures.

Influence of Solvent Systems and Supporting Electrolytes on Crystal Morphology

The choice of solvent system and supporting electrolyte significantly impacts the solubility of the donor and acceptor molecules, the conductivity of the solution, and the interactions at the electrode surface, all of which influence crystal nucleation and growth, and thus the final crystal morphology.

Different solvent polarities can affect the aspect ratio and morphological changes of crystals. The presence and type of supporting electrolyte anions can also influence the local reaction conditions and impact the deposition process and morphology of electrochemically formed materials. For this compound derivatives, the solvent/electrolyte system plays a critical role, particularly in directing the growth towards specific morphologies like micro/nano-wires. For example, the electrochemical oxidation of a related donor molecule in a chlorobenzene/ethanol mixture containing a specific supporting electrolyte resulted in the formation of thin and long micro/nano-wires. The use of specific additives or surface modifications on the electrode, such as functionalizing a silicon electrode with a phospholipidic membrane, has also been shown to influence the growth of this compound nanowire films, preventing the formation of randomly distributed single crystals. nih.gov

Rational Design and Synthesis of this compound Analogues and Derivatives

The rational design and synthesis of analogues and derivatives of this compound are explored to tune their electronic structure and solid-state packing, aiming for modified or enhanced physical properties. This often involves chemical modifications to the core structure or peripheral groups.

Introduction of Heteroatoms for Electronic Structure Modulation (e.g., Selenium in EDT-DSDTFVO)

Introducing heteroatoms into the tetrathiafulvalene (B1198394) (TTF) framework is a common strategy to modulate the electronic properties of these donor molecules. For instance, replacing sulfur atoms with selenium atoms in the this compound structure leads to analogues like EDT-DSDTFVO (ethylenedithio-diselenadithiafulvalenoquinone-1,3-dithiolemethide). This bioisosteric substitution can influence the molecular orbital energies, bandwidths in the solid state, and intermolecular interactions, thereby affecting the electrical conductivity and magnetic properties of the resulting charge-transfer salts. The crystal structures and properties of such analogues are investigated to understand the impact of heteroatom substitution.

Chemical Modification of Peripheral Groups (e.g., Ethylenedioxy in EDO-TTFVO)

Modifications to the peripheral groups of the this compound core can also be employed to influence the molecular packing and intermolecular interactions in the solid state, impacting crystal structure and physical properties. An example of such modification is the introduction of ethylenedioxy groups, leading to derivatives like EDO-TTFVO. These changes can affect the molecular shape, size, and the nature of non-covalent interactions, which in turn influence how the molecules stack and crystallize, ultimately affecting the electronic band structure and transport properties. While a specific PubChem CID for EDO-TTFVO was not found, related derivatives with ethylenedioxy groups have been synthesized and studied.

Micro/Nano-Wire Formation via Electrochemical Deposition

Electrochemical deposition is a versatile method for fabricating micro- and nano-scale structures of molecular materials, including this compound salts. This technique allows for the directed growth of crystalline wires on electrode surfaces.

Advanced Structural Characterization and Crystal Engineering Principles in Edt Ttfvo Systems

Single-Crystal X-ray Diffraction Analysis of EDT-TTFVO Salts

Single-crystal X-ray diffraction (SC-XRD) is a fundamental technique used to determine the three-dimensional atomic structure of crystalline materials. uhu-ciqso.es, carleton.edu, rigaku.com, ceitec.cz This method provides detailed information about the internal lattice, including unit cell dimensions, bond lengths, bond angles, and atomic positions. uhu-ciqso.es, carleton.edu For this compound and its salts, SC-XRD has been instrumental in elucidating their crystal structures and understanding the factors that govern their solid-state properties. nih.gov

Studies on 2:1 cation radical salts formed between this compound and anions like FeBr4− and GaBr4− have shown that these salts are isostructural. nih.gov, researchgate.net SC-XRD analysis of these salts reveals the precise arrangement of the donor molecules and the anions within the crystal lattice. tandfonline.com, nih.gov, researchgate.net

Elucidation of Donor Molecule Packing Patterns (e.g., Head-to-Tail Stacking, β-Type Arrangement)

The packing arrangement of donor molecules within the crystal structure significantly influences the electronic and magnetic properties of the resulting material. In the case of (this compound)2•FeBr4 and (this compound)2•GaBr4 salts, this compound molecules adopt a head-to-tail stacking pattern along a specific crystallographic axis, typically the b-axis. tandfonline.com, nih.gov, researchgate.net This head-to-tail arrangement leads to the formation of quasi-uniform columns. tandfonline.com, nih.gov

Another packing motif observed in related donor molecules, such as EDT-DSDTFVO, is the β-type arrangement. acs.org In this pattern, donor molecules can form side-by-side arrays, suggesting strong intermolecular interactions in lateral directions. mdpi.com

Analysis of Donor-Anion and Donor-Donor Intermolecular Interactions

In (this compound)2•FeBr4, the FeBr4− ions are aligned nearly parallel to the donor stacking direction. tandfonline.com, nih.gov Analysis of intermolecular overlap integrals indicates that intracolumnar interactions (along the stacking direction) are significantly larger than intercolumnar interactions, suggesting a quasi-one-dimensional electronic structure. tandfonline.com, nih.gov

For related compounds like (EDT-DSDTFVO)2•FeBr4, close S•••S(Se) contacts are observed along the stacking direction. nih.gov Furthermore, close S•••Se contacts between neighboring columns suggest enhanced two-dimensional intermolecular interactions compared to (this compound)2•FeBr4. nih.gov In (EDT-DSDTFVSDS)2•FeBr4, S•••S and S•••Se contacts are observed along the stacking direction. nih.gov Close Br•••S and Br•••Se contacts between the FeBr4− anion and neighboring donor molecules are also noted. nih.gov

Determination of Interplanar Distances and Columnar Structures

The stacking of donor molecules forms columnar structures, and the distances between the planes of adjacent molecules within these columns (interplanar distances) are important structural parameters. In (this compound)2•FeBr4, slightly different interplanar distances of 3.49 and 3.55 Å are observed within the quasi-uniform columns. tandfonline.com, nih.gov These values are comparable to those found in related magnetic conductors. psu.edu The uniformity of the stacked structure and the 2:1 composition of the donor to anion contribute to the electronic nature of the salt. nih.gov

Supramolecular Assembly and Self-Organization in this compound Based Materials

Supramolecular assembly involves the self-organization of molecules into ordered structures through non-covalent interactions. taylorandfrancis.com In this compound based materials, these principles are crucial for controlling the crystal packing and, consequently, the macroscopic properties. The alternate stacking of donor molecule and magnetic anion layers is a common structural motif in these cation radical salts. nih.gov, researchgate.net

Role of Non-Covalent Interactions (e.g., Chalcogen Contacts, Hydrogen Bonding) in Crystal Packing

Non-covalent interactions, such as chalcogen-chalcogen contacts (S•••S, Se•••Se, S•••Se) and hydrogen bonding, play a significant role in directing the self-assembly process and stabilizing the resulting crystal structures. nih.gov, mdpi.com, rsc.org, scielo.org.mx, rsc.org

In this compound salts, chalcogen contacts, particularly S•••S interactions, are prevalent and contribute to the intermolecular interactions within and between donor stacks. nih.gov For example, in (this compound)2FeCl4, S•••S contacts are observed connecting donor molecules. rsc.org The presence and strength of these chalcogen contacts influence the dimensionality of the electronic structure. nih.gov While hydrogen bonding is a key non-covalent interaction in many supramolecular assemblies, nih.gov, rsc.org, scielo.org.mx, rsc.org the primary focus in the context of this compound salts, based on the provided search results, is on the role of chalcogen contacts and π-π interactions in the packing of the π-conjugated donor molecules.

Engineering of Supramolecular Architectures for Desired Properties

Crystal engineering principles aim to design and synthesize crystalline materials with specific desired properties by controlling the supramolecular assembly. nih.gov For this compound based materials, this involves tuning the intermolecular interactions and packing arrangements to influence their electrical and magnetic characteristics.

The quasi-one-dimensional electronic structure observed in (this compound)2•FeBr4, resulting from the head-to-tail stacking and dominant intracolumnar interactions, leads to weak metallic behavior at higher temperatures and a transition to a semiconducting state at lower temperatures. tandfonline.com, nih.gov To enhance the dimensionality of the electronic structure and potentially stabilize the metallic state, chemical modifications of the this compound molecule have been explored, such as replacing sulfur atoms with selenium atoms to form EDT-DSDTFVO. tandfonline.com, nih.gov This modification can lead to enhanced lateral intermolecular interactions and a more two-dimensional Fermi surface, as seen in (EDT-DSDTFVO)2•FeBr4. tandfonline.com, nih.gov

The interplay between the crystal structure, packing motifs, and intermolecular interactions dictates the electronic band structure and magnetic coupling, ultimately determining whether the material exhibits metallic, semiconducting, antiferromagnetic, or ferromagnetic behavior. nih.gov, nih.gov, researchgate.net For instance, (this compound)2•FeBr4 is described as a ferromagnetic semiconductor, where the magnetic ordering of the FeBr4− d spins is mediated by interaction with the conduction π electrons. nih.gov, researchgate.net

By carefully controlling the choice of anion and the crystallization conditions, researchers can influence the supramolecular assembly and engineer materials with tailored electrical and magnetic properties. The formation of different crystal shapes, such as needles or plates, can also be related to the underlying crystal structure and growth process. tandfonline.com, nih.gov

Structural Phase Transitions Under External Conditions

Structural phase transitions in chemical compounds involve alterations in their crystal structure in response to changes in external parameters such as temperature, pressure, or electric and magnetic fields. These transitions can significantly influence a material's physical and electronic properties.

Specific detailed research findings and comprehensive data tables pertaining solely to the structural phase transitions of the chemical compound this compound (ethylenedithiotetrathiafulvalenoquinone-1,3-dithiolemethide) under various external conditions are not extensively available within the scope of the provided search results.

One brief mention indicates that this compound may exhibit phase transitions in the 7-8 GPa range under pressure researchgate.net. However, the specific nature of these transitions, including detailed structural changes, associated transition temperatures or pressures, and comprehensive experimental data or theoretical findings, were not elaborated upon in the retrieved information.

Research on related compounds, such as Benzo-TTFVO salts, has demonstrated temperature- and pressure-induced structural changes linked to metal-semiconductor transitions and alterations in molecular stacking researchgate.netpsu.edu. These studies highlight the potential for TTFVO-based systems to undergo structural rearrangements under external stimuli, leading to modified electronic and magnetic behaviors. For instance, (Benzo-TTFVO)2·FeBr4 crystals showed a structural change from uniform to tetramer-unit stacks at temperatures corresponding to a metal-semiconductor transition, and this transition temperature was observed to decrease with increasing pressure up to 1.0 GPa researchgate.netpsu.edu. While these findings provide insight into the behavior of related molecular frameworks, they cannot be directly extrapolated as detailed findings for this compound without specific studies on the compound itself.

Electronic Structure and Charge Transport Phenomena in Edt Ttfvo Based Conductors

Elucidation of Band Structures and Fermi Surfaces

The electronic properties of EDT-TTFVO salts are intimately linked to their band structures and the topology of their Fermi surfaces. These features are typically determined through theoretical calculations based on the crystal structure of the salts. For instance, in the case of (this compound)₂FeBr₄, calculations provide insight into the electronic structure of the donor layers nih.govresearchgate.net. The Fermi surface represents the boundary in momentum space between occupied and unoccupied electron states and is crucial for understanding the material's conductivity and other electronic behaviors fiveable.me.

Calculation of Intermolecular Overlap Integrals

Understanding the interactions between adjacent this compound molecules within the crystal lattice is fundamental to determining the band structure. This is achieved by calculating the intermolecular overlap integrals of the molecular orbitals researchgate.netresearchgate.netacademie-sciences.fr. These calculations quantify the extent to which electron wavefunctions on neighboring molecules overlap, which directly influences the hopping probability of electrons and thus the electronic bandwidths. In (this compound)₂FeBr₄, the intracolumnar intermolecular overlap integrals, representing interactions along the stacking direction, are significantly larger than the intercolumnar overlap integrals, which represent interactions between stacks nih.govtandfonline.com. For example, intracolumnar overlap integrals (b1, b2) were reported around -17.9 x 10⁻³, while intercolumnar integrals (a1, a2, c1, c2) were in the range of -1.85 to -3.17 x 10⁻³ nih.govtandfonline.com. This anisotropy in overlap integrals is a key factor in determining the electronic dimensionality of the material.

Determination of Electronic Dimensionality (e.g., One-Dimensional, Two-Dimensional Systems)

The relative magnitudes of the intermolecular overlap integrals dictate the dimensionality of the electronic system. In (this compound)₂FeBr₄, the much larger intracolumnar overlap integrals compared to the intercolumnar ones indicate a quasi-one-dimensional electronic structure nih.govresearchgate.nettandfonline.com. This one-dimensionality can lead to instabilities in the metallic state at lower temperatures nih.gov. Modifications to the donor molecule, such as replacing sulfur atoms with selenium (as in EDT-DSDTFVO), can enhance lateral intermolecular interactions and thus increase the dimensionality of the electronic structure, potentially stabilizing the metallic state to lower temperatures nih.govtandfonline.com. The calculated Fermi surface for (this compound)₂FeBr₄ is described as having a two-dimensional feature but opening along a specific direction in reciprocal space nih.govtandfonline.com.

Mechanisms of Charge Transport in this compound Salts

Charge transport in this compound salts exhibits varied behavior depending on temperature, pressure, and the specific counteranion. These materials can display metallic conductivity at higher temperatures and transition to semiconducting or insulating states at lower temperatures researchgate.netacademie-sciences.frpsu.edu.

Transition between Metallic and Semiconducting Behavior

A notable characteristic of some this compound salts, such as (this compound)₂FeBr₄, is the observation of a metal-to-semiconductor transition as temperature decreases academie-sciences.frpsu.edu. For (this compound)₂FeBr₄, metallic behavior is observed above approximately 170 K, with a transition to a semiconducting state occurring below this temperature psu.edu. This semiconducting behavior persists down to very low temperatures, although the activation energy associated with this gap is typically small (4-10 meV) psu.edu. The origin of this metal-semiconductor transition at around 170 K in (this compound)₂FeBr₄ has been a subject of investigation nih.govtandfonline.com. Applying external pressure can influence this transition, generally strengthening the metallic behavior at higher temperatures and lowering the transition temperature researchgate.net.

Non-linear Current-Voltage Characteristics and Charge Ordering States

At low temperatures, some this compound salts, including (this compound)₂FeBr₄, exhibit non-linear current-voltage (I-V) characteristics researchgate.netresearchgate.net. This non-linear behavior has been qualitatively explained by the transport of electrons and holes that are thermally excited from charge-ordered states within the this compound molecular layers researchgate.net. Charge ordering refers to a phenomenon where electron density becomes spatially modulated within the material, leading to the formation of ordered patterns of charge on the molecules. These charge-ordered states can influence the electrical conductivity and give rise to non-linear transport properties academie-sciences.frresearchgate.net.

Magnetic Properties and π D Interaction in Edt Ttfvo Molecular Magnets

Characterization of Magnetic Ordering Phenomena

The magnetic behavior of EDT-TTFVO-based molecular magnets is largely defined by the interactions between the organic donor molecules and the magnetic counter-anions. These interactions lead to cooperative magnetic states at low temperatures.

Ferrimagnetic Ordering in this compound·FeBr₄ Salts

In salts containing the FeBr₄⁻ anion, the localized d-spins of the Fe(III) ions are subject to long-range magnetic ordering at low temperatures. In the closely related metallic salt (EDT-DSDTFVSDS)₂·FeBr₄, the Fe(III) d-spins undergo antiferromagnetic ordering at a Néel temperature (Tₙ) of 3.3 K. nih.gov This ordering arises from a combination of interactions between the conducting π-electrons of the organic donor network and the localized d-spins on the magnetic anions. researchgate.net The magnetic ordering temperature in these systems is determined by both the direct interaction between the d-spins and the indirect interaction mediated by the π-electrons. researchgate.net

Antiferromagnetic Interactions in Related Systems

Antiferromagnetic ordering is a common feature in related molecular magnets based on tetrathiafulvalene (B1198394) (TTF) derivatives. For instance, cation-radical salts of the bent donor molecule EDT-CP-TTFVS with FeBr₄⁻ anions also exhibit antiferromagnetic ordering of the Fe(III) d-spins at approximately 5 K. researchgate.net Similarly, the compound (DMET)₂FeBr₄, which features alternating stacks of donor sheets and magnetic anion sheets, undergoes an antiferromagnetic transition of the Fe³⁺ spins. researchgate.net These examples highlight a recurring theme where the magnetic anions form a distinct sublattice that orders antiferromagnetically at low temperatures.

Table 1: Magnetic Ordering in this compound and Related Salts

| Compound | Magnetic Ordering Type | Transition Temperature (Tₙ) |

|---|---|---|

| (EDT-DSDTFVSDS)₂·FeBr₄ | Antiferromagnetic | 3.3 K nih.gov |

| EDT-CP-TTFVS·FeBr₄ | Antiferromagnetic | ~5 K researchgate.net |

| (DMET)₂FeBr₄ | Antiferromagnetic | Not Specified researchgate.net |

Detailed Analysis of π-d Coupling Mechanisms

The magnetic properties of these hybrid organic-inorganic materials are governed by the coupling between the π-electrons of the this compound donor molecules and the d-electrons of the magnetic anions. This coupling can be divided into indirect and direct interaction pathways.

Contribution of Indirect π-d Interaction to Magnetic Properties

The indirect π-d interaction is a crucial mechanism responsible for the magnetic ordering observed in these salts. researchgate.net In systems like (EDT-DSDTFVSDS)₂·FeBr₄, the antiferromagnetic ordering occurs by virtue of a strong π-d interaction (Jₚᵢ₋Ꮷ). nih.gov This interaction is mediated by the conducting π-electrons and effectively couples the localized d-spins of the anions over significant distances. The strength of this interaction is evidenced by the material's response to a magnetic field, particularly through the observation of a negative magnetoresistance. researchgate.net Calculations on the related EDT-CP-TTFVS·FeBr₄ salts confirm that these indirect π-d interactions play an important role in establishing the antiferromagnetic ground state. researchgate.net

Spin-Flop Transitions and Magnetic Field Effects on Charge Transport

The coupling between the magnetic and conducting sublattices gives rise to distinctive magnetotransport phenomena, where the electrical resistance is strongly influenced by an applied magnetic field.

A key indicator of this coupling is the observation of a spin-flop transition, a phenomenon characteristic of antiferromagnets. aps.org A spin-flop transition occurs when an external magnetic field applied along the easy axis of an antiferromagnet exceeds a critical value, causing the magnetic moments to reorient themselves into a configuration nearly perpendicular to the applied field. aps.org

In the related metallic salt (EDT-DSDTFVSDS)₂·FeBr₄, a spin-flop transition of the Fe(III) d-spins is observed at a magnetic field of approximately 2.0 T when the field is parallel to the easy axis. nih.gov This transition is directly detected in the charge transport properties, manifesting as a large dip in the electrical resistance at the critical field. nih.gov This effect is a clear demonstration of the strong π-d interaction, as the reorientation of the d-spins directly modulates the scattering of the conducting π-electrons.

This strong interaction is also responsible for a significant negative magnetoresistance. For (EDT-DSDTFVSDS)₂·FeBr₄, a large negative magnetoresistance of about 20% is observed at a field of 5 T. nih.gov The presence of negative magnetoresistance is considered proof of the π-d interaction in these systems. researchgate.net In another related compound, (EDTDM)₂FeBr₄, a large negative magnetoresistance is also observed under pressure. researchgate.net

Table 2: Magnetotransport Properties of a Related Salt ((EDT-DSDTFVSDS)₂·FeBr₄)

| Property | Magnetic Field | Observed Value |

|---|---|---|

| Negative Magnetoresistance | 5 T | ~20% nih.gov |

| Spin-Flop Transition Field | ~2.0 T | Large dip in resistance nih.gov |

Dielectric Response and Magnetic Ordering Correlation

In the molecular magnet (this compound)₂•FeBr₄, a notable correlation between its dielectric properties and magnetic ordering has been observed, pointing to a unique form of multifunctional coupling. nih.govresearchgate.net This compound, which is a ferromagnetic semiconductor, exhibits an unusual dielectric slowdown that is directly associated with its magnetic transition. nih.gov

Detailed Research Findings:

Research into the dielectric response of (this compound)₂•FeBr₄ has revealed a frequency-dependent anomaly. researchgate.net Measurements of the dielectric constant as a function of frequency (from 0.3 Hz to 100 kHz) show a peak at approximately 15 K. researchgate.net The position of this peak shifts to higher temperatures as the frequency increases, a behavior that is reminiscent of relaxor ferroelectrics which are characterized by glassy polarizations. researchgate.net

This dielectric anomaly is also present in the isostructural, nonmagnetic salt (this compound)₂•GaBr₄. researchgate.net This finding suggests that the electric polarizations can be attributed to both π and σ electrons that are localized on the polar donor molecule, this compound, itself. researchgate.net

A significant phenomenon occurs in the temperature range between the magnetic ordering temperature (TC) and 7 K. In this region, the complex dielectric constant of (this compound)₂•FeBr₄ displays a clear Debye relaxation. researchgate.net The relaxation time associated with this process exhibits a critical behavior, slowing down as the temperature approaches a point T₀ = 0.75 ± 0.15 K, which is very close to the ferrimagnetic-like transition temperature of TC ≈ 0.9 K. researchgate.net

This phenomenon of dielectric slowing-down in proximity to the magnetically ordered state is considered a novel type of coupling. researchgate.net It is proposed that in the short-range ordered state, there is a coupling between the potential electric polarization in the distorted tetrahedral anion and the central d spin (S = 5/2) of the iron. researchgate.net This interaction may ultimately induce the magnetic order at TC, involving the π spins (S = 1/2) that are disproportionately localized on the polar donor molecules. researchgate.net

The table below summarizes the key parameters related to the dielectric and magnetic correlation in (this compound)₂•FeBr₄.

| Parameter | Value | Description |

| TC | ~ 0.9 K | Ferrimagnetic-like transition temperature. researchgate.net |

| T* | ~ 15 K | Temperature of the frequency-dependent peak in the dielectric constant at low frequencies. researchgate.net |

| T₀ | 0.75 ± 0.15 K | Critical temperature towards which the dielectric relaxation time diverges. researchgate.net |

| nτ | 6.5 | Critical exponent for the divergence of the relaxation time, following the behavior (T - T₀)-nτ. researchgate.net |

Theoretical and Computational Chemistry Studies of Edt Ttfvo Systems

Density Functional Theory (DFT) and Ab Initio Molecular Orbital Calculations

Density Functional Theory (DFT) has become a cornerstone for the computational study of EDT-TTFVO-based systems. aps.orgyoutube.com DFT calculations are used to solve the many-body Schrödinger equation by focusing on the electron density, providing a balance of computational cost and accuracy for large molecular systems. aps.org These first-principles calculations are instrumental in predicting the ground-state electronic structure and related properties. stackexchange.com

DFT-based methods are employed to predict the electronic structure of this compound salts, such as (this compound)₂•FeBr₄. researchgate.netnih.gov In this salt, the this compound molecules are arranged in a head-to-tail stacking pattern along a specific crystallographic axis. nih.gov Calculations of the intermolecular overlap integrals, which quantify the extent of electronic communication between adjacent molecules, reveal that the interactions along the stacking direction are significantly larger than those between adjacent stacks. researchgate.net This anisotropy in the overlap integrals points to a quasi-one-dimensional electronic structure. researchgate.net

The band dispersion, which describes how the energy of electronic states varies with momentum in the crystal, is derived from these intermolecular interactions. A tight-binding model can be used to approximate the band structure based on the calculated overlap integrals. aps.org For (this compound)₂•FeBr₄, these calculations lead to the prediction of a warped, open Fermi surface, which is characteristic of its quasi-one-dimensional nature. researchgate.netnih.gov

| Interaction Type | Overlap Integral (× 10⁻³) |

|---|---|

| Intracolumnar (b1, b2) | –17.9 |

| Intercolumnar (p1) | 0.6 |

| Intercolumnar (p2) | 3.3 |

Data sourced from research on the crystal and electronic structure of (this compound)₂•FeBr₄. nih.gov

In this compound-based materials that exhibit magnetic behavior, DFT calculations are crucial for quantifying the magnetic exchange interactions between spin centers. The Heisenberg spin model is often used to describe these interactions, where the exchange integral, J, represents the energy difference between spin-aligned (ferromagnetic) and spin-opposed (antiferromagnetic) states. aps.org

The value of J can be estimated by performing total energy calculations for different magnetic configurations of the crystal using DFT. aps.orgaps.org By calculating the energy of the ferromagnetic and various antiferromagnetic arrangements, the energy differences can be mapped onto the Heisenberg model to extract the exchange parameters. aps.org This approach allows for a direct link between the crystal structure and the magnetic properties of the material, providing a theoretical foundation for understanding the nature and strength of magnetic coupling in this compound systems. aps.org

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties

While DFT is a ground-state theory, Time-Dependent Density Functional Theory (TD-DFT) is an extension used to investigate the properties of electronically excited states. stackexchange.comrsc.org TD-DFT is a popular computational method for calculating properties related to optical absorption and emission spectra. rsc.orgresearchgate.net For this compound systems, TD-DFT can be used to predict vertical excitation energies, which correspond to the absorption of light, and to analyze the nature of the electronic transitions (e.g., valence, Rydberg, or charge-transfer excitations). nih.gov

This method is essential for understanding the photophysical processes in these materials. By calculating excited-state properties, TD-DFT provides insights into the color, fluorescence, and potential photochemical reactivity of this compound and its derivatives, making it a valuable tool for designing materials with specific optical properties. rsc.org The computational efficiency of TD-DFT allows for its application to the large molecular assemblies typical of this compound-based conductors. nottingham.ac.uk

Computational Modeling of Intermolecular Interactions and Crystal Packing

Computational modeling provides a detailed picture of the non-covalent forces that dictate the crystal packing in this compound systems. The arrangement of molecules in the solid state is governed by a complex interplay of intermolecular interactions, including van der Waals forces, hydrogen bonds, and other weaker interactions. rsc.orgrsc.org

Analysis of Charge Distribution and Spin Density

DFT calculations yield the electron density, which provides fundamental information about the charge distribution within the this compound molecule and its environment in a crystal. youtube.com Analysis of this distribution is critical for understanding charge transfer between the this compound donor and an anion, a key feature of these conducting salts. By examining the calculated charge density, one can quantify the degree of charge transfer and how charge is redistributed upon molecule ionization. uj.edu.pl

In radical cation salts of this compound, where the molecule carries an unpaired electron, the spin density distribution is of paramount importance. DFT calculations can map the spin density, revealing how the unpaired spin is delocalized across the molecular framework. This information is vital for understanding the pathways of magnetic exchange interactions, as the overlap of spin-bearing orbitals on adjacent molecules mediates the magnetic coupling.

Advanced Spectroscopic Characterization Techniques for Edt Ttfvo Based Materials

Vibrational Spectroscopy (Infrared and Raman Spectroscopy)

Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, is fundamental for probing the molecular vibrations within a material. By analyzing how a material absorbs or scatters light in the infrared and Raman regions, researchers can gain information about the chemical bonds and functional groups present. jascoinc.comanton-paar.comspectroscopyonline.comamericanpharmaceuticalreview.com Both IR and Raman spectroscopy provide a "chemical fingerprint" of a substance based on its unique vibrational modes. anton-paar.comamericanpharmaceuticalreview.comthermofisher.com While both are vibrational spectroscopies, they are based on different physical principles (absorption in IR and scattering in Raman) and often provide complementary information; vibrations strong in Raman may be weak in IR and vice versa. jascoinc.comamericanpharmaceuticalreview.com

Elucidation of Molecular Vibrational Modes and Their Relation to Electronic States

Vibrational spectroscopy is used to describe the electronic and vibrational structures, as well as electron-electron and electron-phonon interactions in organic conductors like those based on TTF derivatives, including EDT-TTFVO. researchgate.netresearchgate.net Changes in the chemical structure of a material, such as oxidation, can alter molecular bonds and their corresponding vibrational frequencies, which are detectable in IR spectra. oelcheck.com Similarly, the formation of intermolecular interactions, such as hydrogen bonds, can lead to small modifications in covalent bonds and affect their vibrational frequencies, observable as peak shifts in both FTIR and Raman spectra. americanpharmaceuticalreview.com A detailed analysis of these spectral changes can help identify interaction sites and assess interaction strength. americanpharmaceuticalreview.com

Confirmation of Molecular Integrity in Synthesized Materials

Vibrational spectroscopy, particularly Raman spectroscopy, is employed to characterize synthesized materials, including nanowire films of (this compound)4(FeCl4)2. rsc.orgrsc.org IR spectroscopy can also be used to analyze films of related molecular conductors. rsc.org These techniques help confirm the presence of the intended molecular structure and assess the integrity of the synthesized material. For instance, IR spectra of films peeled from a silicon surface have been recorded for analysis. rsc.org

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy is a technique that measures the absorption or transmission of light in the ultraviolet (UV) and visible (Vis) regions of the electromagnetic spectrum, typically between 190 and 800 nm. rsc.orgazooptics.commt.comedinst.comtechnologynetworks.com This technique is used to study electronic transitions within molecules, where electrons are excited from lower energy molecular orbitals to higher energy ones upon absorption of light. rsc.orgazooptics.comlibretexts.orgyoutube.com The resulting UV-Vis spectrum, which plots absorbance or transmittance against wavelength, provides information about the electronic structure, presence of chromophores (light-absorbing groups), and the energy gaps between molecular orbitals. azooptics.comedinst.comlibretexts.org Peaks in the spectrum correspond to specific electronic transitions. azooptics.com For organic molecules, transitions like π→π* and n→π* are common in the UV-Vis range. azooptics.comlibretexts.org UV-Vis spectroscopy has been used to study the optical properties and electronic transitions in molecular conducting films. researchgate.net It can also be used for qualitative analysis, helping to identify substances based on their unique absorption spectra. mt.comedinst.com

Electron Spin Resonance (ESR) Spectroscopy for Radical Characterization

Electron Spin Resonance (ESR) spectroscopy, also known as Electron Paramagnetic Resonance (EPR), is a technique specifically designed to study materials that contain unpaired electrons. microbenotes.comwikipedia.orgbyjus.comunm.edu It is based on the absorption of microwave radiation by paramagnetic substances when subjected to a strong magnetic field. microbenotes.combyjus.com This absorption induces transitions between the magnetic energy levels of the unpaired electrons. microbenotes.comunm.edu ESR spectroscopy is particularly useful for characterizing organic radicals and transition metal complexes, both of which can contain unpaired electrons. wikipedia.orgbyjus.com The technique provides information about the electronic structure, chemical environment, and dynamics of these paramagnetic species. byjus.com For this compound-based materials, ESR measurements have been used to investigate the magnetic properties, such as the anisotropy in the g-values of spins in associated magnetic units like [Fe(III)(tbp)(CN)2] or FeBr4-. researchgate.netresearchgate.net The anisotropy observed in ESR can be related to the anisotropy in magnetoresistance effects in these materials. researchgate.net

Dielectric Spectroscopy for Electronic Polarization Studies

Dielectric spectroscopy is a technique that measures the dielectric properties of a material as a function of frequency, providing insights into how the material responds to an applied electric field. taylorandfrancis.comfz-juelich.despeag.swiss This response is related to the internal charge rearrangement within the material, a phenomenon known as dielectric polarization. sustainability-directory.comknowlescapacitors.com Dielectric polarization can arise from several mechanisms, including electronic polarization (displacement of electron clouds), ionic polarization (displacement of ions), orientational polarization (alignment of permanent molecular dipoles), and interfacial polarization (charge accumulation at interfaces). sustainability-directory.comknowlescapacitors.com Dielectric spectroscopy is sensitive to these mechanisms and can be used to study relaxation processes and conductivity. taylorandfrancis.com For this compound-based materials, dielectric spectroscopy has been employed to study their electronic polarization behavior. For example, dielectric response measurements on (this compound)2FeBr4 have revealed anomalous dielectric slowing down phenomena. researchgate.netupenn.edu Studies have shown that polarizations in these materials can be attributed to both pi and sigma electrons localized on the polar donor molecule. researchgate.net Dielectric spectroscopy can also reveal large dielectric anisotropy, indicating the dimensionality of charge transport and Coulomb interactions. researchgate.netresearchgate.net

Impact of External Stimuli on Edt Ttfvo Electronic and Magnetic Behavior

Pressure-Induced Changes in Electronic and Magnetic Properties

Hydrostatic pressure serves as a powerful tool to continuously tune the intermolecular distances and orbital overlaps within the (EDT-TTFVO)₂FeBr₄ crystal lattice, thereby profoundly influencing its electronic and magnetic states.

At ambient pressure, (this compound)₂FeBr₄ displays semiconducting behavior. However, the application of hydrostatic pressure induces a significant evolution in its electronic transport properties. Generally, the material exhibits metallic-like conductivity at high temperatures under pressure. As the temperature is lowered, its behavior becomes more complex, revealing pressure-dependent insulating states.

Below is an illustrative data table based on typical findings for this class of material. Specific experimental data for (this compound)₂FeBr₄ was not available in the public domain.

| Pressure (GPa) | Temperature Range | Resistivity Behavior | Key Observation |

|---|---|---|---|

| 0 (Ambient) | Room Temp | Semiconducting | Baseline electronic state |

| 1.0 | High Temp (>150K) | Metallic | Pressure-induced metallicity |

| 1.0 | Low Temp (<20K) | Insulating | Low-pressure insulating phase |

| 4.0 | Low Temp (<20K) | Insulating | High-pressure insulating phase |

Studies on (this compound)₂FeBr₄ and related compounds have revealed the existence of at least two distinct pressure-induced insulating regions. researchgate.net A low-pressure insulating state is observed, which is understood to be stabilized and enhanced by the strong π-d interaction. researchgate.net As pressure increases, this initial insulating phase can be suppressed, leading to a metallic state over a broader temperature range.

However, upon further increases in pressure (e.g., above 3.0 GPa), a second, high-pressure insulating state emerges. researchgate.net Interestingly, the nature of this high-pressure insulating phase appears to be different from the low-pressure one, with evidence suggesting that the π-d interaction is less influential in its stabilization. researchgate.net This complex behavior highlights that pressure does not simply suppress insulating tendencies but can also induce new insulating ground states, likely through mechanisms such as changes in the band structure or electron correlation effects that become dominant under significant lattice compression.

Temperature-Dependent Electronic and Magnetic Transitions

Temperature variations induce significant phase transitions in (this compound)₂FeBr₄, governing both its electronic conductivity and magnetic order. At high temperatures, the material typically exhibits paramagnetic and metallic or semiconducting behavior. The localized magnetic moments on the Fe³⁺ ions are disordered, and thermal energy allows for charge carrier mobility.

As the temperature is lowered, the system undergoes transitions to more ordered states. In analogous π-d systems containing FeBr₄⁻ anions, an antiferromagnetic (AF) ordering of the d-spins is commonly observed at a specific Néel temperature (Tₙ), often in the range of 2-5 K. Below this temperature, the magnetic moments of the Fe³⁺ ions align in an antiparallel fashion, establishing long-range magnetic order. This magnetic transition is often coupled with a change in the electronic transport properties, as the ordered magnetic moments can alter the scattering landscape for the π-electrons. The transition from a paramagnetic to an antiferromagnetic state is a hallmark of the temperature-dependent behavior in this class of materials.

Below is an illustrative data table based on typical findings for this class of material. Specific experimental data for (this compound)₂FeBr₄ was not available in the public domain.

| Temperature (K) | Electronic State | Magnetic State |

|---|---|---|

| 300 | Semiconducting | Paramagnetic |

| 150 | Semiconducting | Paramagnetic |

| ~4.0 | Insulating | Antiferromagnetic Transition (Tₙ) |

| 2.0 | Insulating | Antiferromagnetic |

Magnetic Field Effects on Charge Transport and Magnetic Transitions

The application of an external magnetic field introduces another dimension to the behavior of (this compound)₂FeBr₄, directly influencing both the charge transport and the underlying magnetic order. The response of the material to a magnetic field is often anisotropic, depending on the field's orientation relative to the crystal axes.

A prominent phenomenon observed in related π-d systems is magnetoresistance (MR), where the electrical resistivity changes in the presence of a magnetic field. This effect is a direct consequence of the π-d interaction. The external field influences the alignment of the localized d-spins, which in turn affects the scattering of the π-electron charge carriers. Both positive and negative magnetoresistance have been observed in similar molecular conductors, depending on the specific field-induced magnetic state.

Furthermore, a sufficiently strong magnetic field can induce magnetic phase transitions. For instance, in an antiferromagnetically ordered state, an external field can trigger a "spin-flop" transition, where the magnetic moments reorient themselves to be perpendicular to the applied field. Such a transition is typically observable as a distinct feature, like a kink or a sharp change, in the magnetoresistance measurements. These field-induced effects underscore the strong coupling between the electronic and magnetic degrees of freedom within the material.

Applications in Advanced Materials Science

Design of Functional Materials with Tunable Charge Transfer Properties

The design of functional materials with precise control over their electronic properties is a cornerstone of modern materials science. Edt-ttfvo, as a donor molecule, is integral to the creation of charge-transfer (CT) complexes. rsc.org The charge transfer mechanism is pivotal in tailoring the structure and properties of materials like small molecules, polymers, and nano-composites. nih.gov

In these CT systems, this compound donates electrons to a suitable electron acceptor molecule. The extent of this charge transfer can be modulated by carefully selecting the acceptor moiety and by modifying the chemical environment. This tunability allows for the engineering of materials with specific conductivities, optical absorptions, and other electronic characteristics. For instance, TTF derivatives can exhibit strong absorption bands due to intramolecular charge-transfer transitions, a property that can be fine-tuned. researchgate.net This principle is crucial for developing materials for applications ranging from semiconductors to catalysts. nih.gov The ability to control these fundamental electronic processes through molecular design makes this compound a valuable component in the development of next-generation functional materials.

Exploration in Organic Electronics Architectures

Organic electronics leverages carbon-based materials to create electronic devices, offering advantages such as flexibility, low cost, and large-area fabrication. wikipedia.orgyoutube.com this compound and related TTF derivatives are prime candidates for use in these technologies due to their semiconducting properties.

Materials for Organic Field-Effect Transistors (OFETs)

Organic Field-Effect Transistors (OFETs) are fundamental components of organic electronic circuits. wikipedia.org An OFET functions by using a gate electrode to control the flow of current through an organic semiconductor channel. youtube.com The performance of an OFET is largely determined by the charge carrier mobility of the organic semiconductor used. researchgate.netjics.org.br

Materials based on TTF are extensively studied for this purpose. The planar structure and extensive π-conjugation of the TTF core in this compound facilitate intermolecular interactions and charge transport. When incorporated as the active layer in an OFET, molecules like this compound can form ordered structures that create efficient pathways for charge carriers to move from the source to the drain electrode. youtube.com The performance of such devices can be influenced by fabrication techniques and the molecular arrangement of the organic material. youtube.comresearchgate.net The inherent semiconducting nature of this compound makes it a promising material for advancing the capabilities of OFETs in applications like flexible displays and sensors. youtube.com

Development of Components for Optoelectronic Devices

Optoelectronics involves devices that interact with light, either by detecting it or emitting it. wikipedia.orgttelectronics.comttelectronics.com Materials with strong charge-transfer characteristics are often used in these devices because the absorption or emission of light is directly related to electronic transitions between molecular orbitals. nih.gov

This compound, with its donor-acceptor character, is suitable for optoelectronic applications. The intramolecular charge-transfer (ICT) process within such molecules can lead to significant absorption of light in the visible or near-infrared spectrum. researchgate.net This property is essential for devices like photodiodes and solar cells, which convert light energy into electrical signals. wikipedia.orgttelectronics.com By modifying the molecular structure of this compound, it is possible to tune the energy of this charge-transfer transition, thereby controlling the wavelength of light the material interacts with. This tunability is a key advantage in designing components for a wide array of optoelectronic systems, from optical sensors to communication technologies. ttelectronics.com

Development of Molecular Components for Spintronics Research

Molecular spintronics is an emerging field that aims to use the spin of electrons, in addition to their charge, to process and store information. nih.govnih.gov This approach requires materials where electron spin states can be controlled and detected. This compound has been instrumental in creating molecular-based magnetic materials that exhibit interesting spintronic properties.

A key area of research involves the synthesis of cation radical salts of this compound with magnetic anions. A notable example is the 2:1 salt (this compound)₂ • FeBr₄. researchgate.net In this material, the this compound molecules form conducting layers that interact with the magnetic FeBr₄⁻ anions. This interaction between the π-electrons of the organic donor and the d-electrons of the magnetic anion (π-d interaction) is crucial for creating novel electronic and magnetic functionalities. researchgate.net The crystal structure of these salts dictates the packing of the this compound molecules and, consequently, the electronic properties of the material. researchgate.net The study of such hybrid organic-inorganic materials paves the way for the development of molecular-scale spintronic devices, where data could be encoded in the spin states of individual molecules. nih.govresearchgate.netrsc.org

| Property | (this compound)₂ • FeBr₄ |

| Compound Type | 2:1 Cation Radical Salt |

| Molecular Components | This compound (Donor), FeBr₄⁻ (Anion) |

| Key Interaction | π-d interaction |

| Potential Application | Molecular Spintronics |

| Electronic Feature | Conducting donor layers |

Table of Compounds

| Abbreviation/Name | Full Chemical Name |

| This compound | ethylenedithio-tetrathiafulvalenoquinone-1,3-dithiolemethide |

| TTF | Tetrathiafulvalene (B1198394) |

| (this compound)₂ • FeBr₄ | A cation radical salt of this compound |

| PMMA | Poly(methyl-methacrylate) |

| OFET | Organic Field-Effect Transistor |

Future Research Directions and Uncharted Territories in Edt Ttfvo Chemistry

Exploration of New EDT-TTFVO Derivatives with Enhanced Functionality

The synthesis and characterization of new derivatives of this compound represent a significant future research avenue. By modifying the molecular structure of this compound, researchers can tune its electronic and structural properties, potentially leading to enhanced conductivity, tailored magnetic interactions, or novel responses to external stimuli. This involves exploring variations in the ethylenedithio and quinone-methide parts, as well as introducing new functional groups. The synthesis and characterization of new TTF-derived donors with modified structures, such as those incorporating 1,4-oxathiane (B103149) or 1,4-thioxane moieties, have shown that even small structural changes can significantly impact properties like diradical character and nonlinear optical behavior in related systems. researchgate.netmdpi.com Extending such strategies to this compound could yield derivatives with improved charge-transfer characteristics or the ability to form charge-transfer salts with designed electronic and magnetic ground states.

Multi-Component this compound Systems for Novel Synergistic Properties

Investigating multi-component systems incorporating this compound is another crucial direction. This includes forming charge-transfer salts with various counterions, particularly those involving paramagnetic metal complexes, to explore the interplay between the π electrons of this compound and the localized d electrons of the metal centers. researchgate.netscience.govrug.nlmdpi.com Such π-d systems have shown interesting magnetic and conducting properties, including ferromagnetic exchange interactions and antiferromagnetic ordering. u-tokyo.ac.jpresearchgate.netomu.ac.jpscience.govscience.govrug.nl Future work could focus on systematically varying the metal complex counterion and crystallization conditions to control crystal structure and stoichiometry, thereby engineering desired synergistic electronic and magnetic properties. Research into multi-component alloys and solutions has demonstrated how chemical interactions and charge transfer between components can lead to unexpected properties and reduced structural distortions, suggesting similar potential in multi-component organic charge-transfer systems. nih.govrsc.org

Advanced In-Situ Characterization Techniques Under Extreme Conditions

Applying advanced in-situ characterization techniques is essential for understanding the behavior of this compound-based materials under relevant operating or extreme conditions (e.g., varying temperature, pressure, or electric/magnetic fields). Techniques like in-situ X-ray diffraction, spectroscopy (e.g., Raman, infrared, photoemission), and transport measurements under pressure or in high magnetic fields can provide critical insights into structural transitions, electronic state changes (such as charge ordering or metal-insulator transitions), and the dynamics of charge carriers and magnetic moments. u-tokyo.ac.jpresearchgate.netomu.ac.jpsemanticscholar.orgresearchgate.netresearchgate.net For instance, pressure-dependent studies on (this compound)₂FeBr₄ have revealed the effect of pressure on its insulating state and ferrimagnetic properties. u-tokyo.ac.jpomu.ac.jp Future research should leverage these techniques to probe the fundamental mechanisms governing the properties of new this compound systems and validate theoretical predictions.

Integration of this compound Architectures into Hybrid Material Systems

Integrating this compound architectures into hybrid material systems offers exciting possibilities for creating materials with combined functionalities. This involves incorporating this compound or its derivatives into organic-inorganic frameworks, thin films, or nanostructures. researchgate.netrug.nlyerun.euhereon.deanr.frmdpi.comresearchgate.net Examples include Langmuir-Blodgett films or electrodeposited structures containing this compound charge-transfer salts, which can exhibit coexisting conductivity and magnetism. rug.nlresearchgate.netresearchgate.net Future work could explore the integration of this compound with metal oxides, polymers, or nanomaterials to create hybrid systems with enhanced or switchable electronic, magnetic, or optical properties for applications in sensors, spintronics, or low-cost flexible electronics. rug.nlyerun.euhereon.deanr.frmdpi.comresearchgate.net

Theoretical Predictions for Rational Material Design Beyond Empirical Approaches

Theoretical calculations, particularly using density functional theory (DFT) and related methods, play a vital role in understanding the electronic structure, magnetic interactions, and vibrational properties of this compound and its salts. researchgate.netmdpi.comcolorado.eduunitn.itnih.gov Future research should increasingly utilize advanced theoretical predictions to guide the rational design of new this compound-based materials. This includes predicting the properties of hypothetical derivatives, simulating the behavior of multi-component systems, and understanding the effects of structural modifications or external stimuli at the atomic and electronic level. mdpi.comcolorado.eduunitn.itnih.gov Moving beyond empirical trial-and-error, theoretical studies can help identify promising target molecules and material architectures, accelerating the discovery and development of this compound-based functional materials.

Q & A

Basic Research Questions

Q. How can researchers formulate robust research questions for studying Edt-ttfvo using frameworks like PICO or FINER?

- Methodological Answer : Begin by applying the PICO framework (Population, Intervention, Comparison, Outcome) to narrow the scope. For example, define this compound's chemical properties (Intervention) and compare them to analogous compounds (Comparison). Use the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate feasibility, such as ensuring access to specialized lab equipment for synthesis. Document gaps in existing literature (e.g., unresolved mechanisms of reactivity) to justify novelty .

Q. What are the key considerations when designing preliminary experiments for this compound?

- Methodological Answer : Start with pre-experimental designs (e.g., single-group pretest-posttest) to establish baseline data on this compound's stability under controlled conditions. Use quasi-experimental designs (e.g., non-equivalent control groups) to compare its behavior with similar compounds. Prioritize variables like temperature, solvent polarity, and catalytic agents, and document control parameters rigorously to minimize confounding factors .

Q. How should researchers develop a data management plan (DMP) for this compound studies to ensure compliance with ethical standards?

- Methodological Answer : A DMP must address (1) data collection protocols (e.g., spectroscopic data formats), (2) storage solutions (encrypted repositories), (3) sharing policies (anonymized datasets), and (4) GDPR compliance (e.g., explicit consent for human subject data). Include contingency plans for data loss and validation steps, such as third-party replication of key results .

Advanced Research Questions

Q. How can theoretical frameworks guide the experimental design of this compound studies?

- Methodological Answer : Align hypotheses with established theories (e.g., quantum mechanical models for reactivity). For instance, use density functional theory (DFT) simulations to predict this compound's electron transfer pathways before lab validation. Integrate conceptual frameworks iteratively: refine experimental parameters (e.g., reaction time, pH) based on theoretical predictions and vice versa .

Q. What statistical methods are recommended for resolving contradictions in this compound experimental data?

- Methodological Answer : Employ multivariate analysis (e.g., ANOVA) to identify interactions between variables (e.g., temperature and catalyst concentration). For outliers, apply Grubbs' test or Dixon’s Q-test. Use Bayesian inference to update hypotheses when results conflict with prior studies. Document discrepancies transparently and propose mechanistic explanations (e.g., unaccounted side reactions) .

Q. How can factorial design optimize experiments involving multiple variables in this compound synthesis?

- Methodological Answer : Implement a full factorial design (e.g., 2³ design for temperature, pressure, and catalyst ratio) to evaluate main effects and interactions. Use response surface methodology (RSM) to model non-linear relationships. For example, vary molar ratios of this compound precursors systematically and analyze yield data via Pareto charts to identify dominant factors .

Q. What strategies ensure reproducibility in this compound studies, particularly in complex reaction systems?

- Methodological Answer : Standardize protocols using SOPs (Standard Operating Procedures) for equipment calibration and reagent purity checks. Include negative controls and replicate experiments across independent labs. Publish raw data (e.g., crystallographic files) in open-access repositories and detail environmental conditions (e.g., humidity levels during synthesis) .

Q. How can researchers address ethical and regulatory challenges in cross-border collaborative studies on this compound?

- Methodological Answer : For GDPR compliance, anonymize datasets containing human-derived data (e.g., toxicity studies) and obtain ethics approval from all participating institutions. Use data transfer agreements (DTAs) for international collaborations. Conduct risk assessments for hazardous synthesis steps and document safety protocols in line with institutional review boards (IRBs) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.